1,1,1,3,3,3-Hexafluoro-2-propan(ol-d)
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) is a deuterated form of 1,1,1,3,3,3-Hexafluoro-2-propanol. This compound is known for its high ionizing power and is commonly used as a solvent in various chemical reactions. Its molecular formula is (CF₃)₂CHOD, and it is often utilized in organic chemistry and biochemistry for studying small molecules .
Mechanism of Action
Target of Action
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile compound that interacts with various targets. It is often used as a solvent in peptide chemistry . It also plays a role in facilitating Friedel-Crafts-type reactions .
Mode of Action
HFIP interacts with its targets primarily through its high ionizing power and polarity . This allows it to facilitate reactions that would typically require a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
It is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that it may play a role in oxidative stress pathways.
Pharmacokinetics
Its physical properties such as boiling point (59 °c), melting point (-4 °c), and density (1616 g/cm3 at 20 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of HFIP’s action are largely dependent on its role as a solvent and catalyst. In peptide chemistry, it can denature the native state of proteins and stabilize the α-helical conformation in unfolded peptides and proteins . As a catalyst, it can facilitate various reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of HFIP can be influenced by environmental factors such as temperature and pH. It is thermally stable , suggesting that it can maintain its efficacy under a wide range of temperatures. Its action may also be influenced by the pH of the solution, as it has a pH value of 3 - 4 in an aqueous solution .
Preparation Methods
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) can be synthesized through several methods. One common synthetic route involves the deuteration of 1,1,1,3,3,3-Hexafluoro-2-propanol. This process typically requires the use of deuterium oxide (D₂O) as a deuterium source. The reaction conditions often include the presence of a catalyst and controlled temperature to ensure efficient deuteration .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same deuteration reaction but with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) has a wide range of scientific research applications:
Medicine: It is utilized in the preparation of pharmaceuticals and in the study of drug interactions and mechanisms.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) is unique due to its deuterated form, which makes it particularly useful in NMR spectroscopy for studying small molecules. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: The non-deuterated form, commonly used as a solvent in various chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol used in similar applications but with different reactivity and properties.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: A phenyl-substituted analog used in specialized chemical reactions.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-MMIHMFRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583668 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38701-73-4 | |
Record name | 1,1,1,3,3,3-Hexafluoropropan-2-(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propan(ol-d) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.